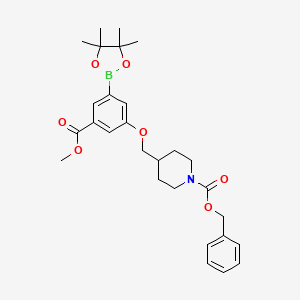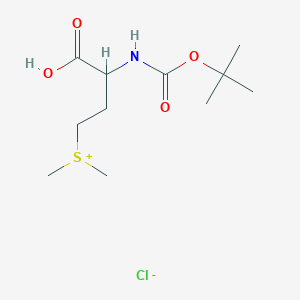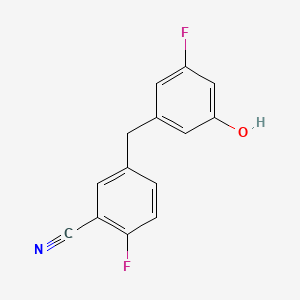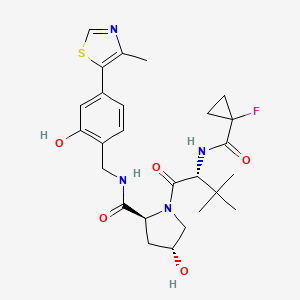
E3 ligase Ligand 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 ligase Ligand 19 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ligase ligands that are used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins, making them valuable tools in drug discovery and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 19 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For example, the preparation of E3 ligase ligands often includes the use of primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: E3 ligase Ligand 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the ligand to enhance its binding affinity and specificity for the target protein.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions are modified ligands with improved properties for binding to E3 ligases. These modifications can include the addition of functional groups or the alteration of the ligand’s structure to enhance its efficacy .
Aplicaciones Científicas De Investigación
E3 ligase Ligand 19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to develop PROTACs that can selectively degrade target proteins. In biology, it aids in studying protein-protein interactions and cellular processes. In medicine, it has potential therapeutic applications for treating diseases such as cancer by targeting and degrading oncogenic proteins. In industry, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of E3 ligase Ligand 19 involves its binding to the E3 ligase enzyme, which then facilitates the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein substrates that are recognized by the E3 ligase .
Comparación Con Compuestos Similares
E3 ligase Ligand 19 can be compared to other similar compounds such as cereblon, von Hippel-Lindau, and mouse double minute 2 homolog ligands. These compounds also function as E3 ligase ligands and are used in the development of PROTACs. this compound is unique in its specific binding properties and the types of proteins it targets for degradation .
List of Similar Compounds:- Cereblon ligands
- Von Hippel-Lindau ligands
- Mouse double minute 2 homolog ligands
- Inhibitor of apoptosis proteins ligands
Propiedades
Fórmula molecular |
C26H33FN4O5S |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21+/m1/s1 |
Clave InChI |
OKBLHQUBMCCFKE-LQWHRVPQSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


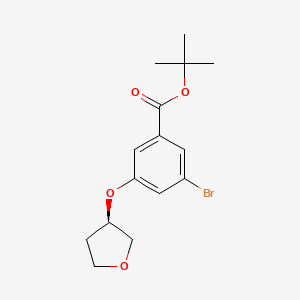
![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
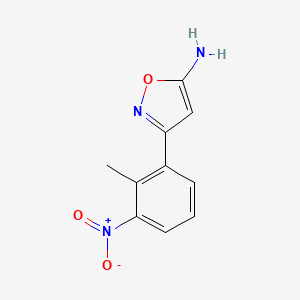
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
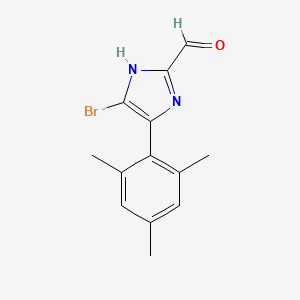
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
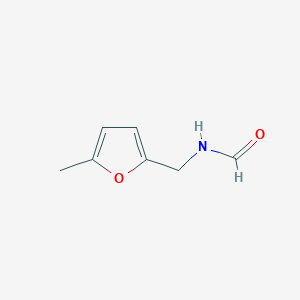
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
